2,2',3,4,4',6-Hexachlorobiphenyl

説明

Overview of Polychlorinated Biphenyls (PCBs) as Persistent Organic Pollutants (POPs)

PCBs are classified as persistent organic pollutants (POPs), a group of chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic to humans and wildlife. nih.govresearchgate.net There are 209 different PCB congeners, each with a unique arrangement of chlorine atoms on the biphenyl (B1667301) structure. openaccessgovernment.org This structural variability influences their physical and chemical properties, as well as their environmental fate and toxicity. Because of their resistance to degradation, PCBs can bioaccumulate in organisms and biomagnify through the food chain, with the highest concentrations often found in top predators, including humans. nih.govresearchgate.net

Rationale for Comprehensive Academic Research on Specific PCB Congeners, Emphasizing 2,2',3,4,4',6-Hexachlorobiphenyl

While much of the early research focused on commercial PCB mixtures like Aroclors, there is a growing understanding that the environmental and toxicological profiles of individual PCB congeners can vary significantly. nih.gov Therefore, comprehensive academic research on specific congeners is crucial for a more accurate assessment of the risks they pose. This compound (PCB 140) is one such congener that warrants detailed investigation. Studying individual congeners allows scientists to understand their unique properties, how they move through the environment, how they are metabolized, and their specific mechanisms of toxicity. This congener-specific approach is essential for developing effective remediation strategies and for understanding the complex health effects associated with PCB exposure. nih.gov

Chemical and Physical Properties of this compound

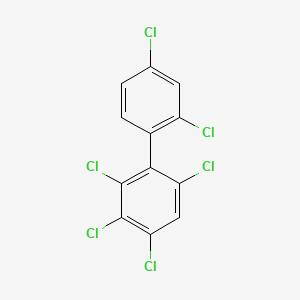

The chemical and physical properties of this compound (PCB 140) dictate its behavior in the environment and its biological fate. Its molecular structure consists of a biphenyl backbone with six chlorine atoms attached at the 2,2',3,4,4', and 6 positions.

| Property | Value |

| Molecular Formula | C₁₂H₄Cl₆ |

| Molecular Weight | 360.9 g/mol |

| CAS Number | 59291-64-4 |

| Appearance | Not specified, but PCBs are generally colorless to light yellow oily liquids or solids. |

| Solubility in Water | Very low |

| Vapor Pressure | Low |

| Octanol-Water Partition Coefficient (Kow) | High |

| Data sourced from PubChem CID 43004 nih.gov |

The low water solubility and high octanol-water partition coefficient indicate that this compound is lipophilic, meaning it has a strong affinity for fats and is likely to accumulate in the fatty tissues of organisms. Its low vapor pressure suggests it is not highly volatile but can still be subject to long-range atmospheric transport.

Synthesis and Industrial Applications

Laboratory Synthesis of this compound

In a laboratory setting, specific PCB congeners like this compound can be synthesized for research purposes. One common method is the Ullmann reaction, which involves the coupling of two aryl halides in the presence of copper. wikipedia.org While detailed synthesis procedures for this specific congener are not widely published, the general principles of PCB synthesis would apply, likely involving the coupling of appropriately chlorinated benzene (B151609) derivatives.

Historical Industrial Applications and Presence in Commercial PCB Mixtures

Historically, this compound was not produced intentionally on a large scale as an individual congener. Instead, it was a component of commercial PCB mixtures, such as the Aroclor series manufactured in the United States. wikipedia.org These mixtures were graded based on their percentage of chlorine by weight. For example, Aroclor 1260, a highly chlorinated mixture, would have contained a variety of hexachlorobiphenyl congeners, including PCB 140. wikipedia.org These mixtures were used as coolants and lubricants in transformers, capacitors, and other electrical equipment. nih.gov

Environmental Fate and Transport

Persistence in Environmental Matrices (Soil, Sediment, Water, and Air)

Like other PCBs, this compound is highly persistent in the environment. researchgate.net Due to its low water solubility and high lipophilicity, it strongly adsorbs to soil and sediment particles, making these environmental compartments significant sinks for this contaminant. researchgate.net In aquatic environments, it is found in low concentrations in the water column but can be present at much higher levels in sediments. researchgate.net While its low vapor pressure limits its volatility, it can still be transported over long distances in the atmosphere, bound to airborne particulate matter. nih.gov

Bioaccumulation and Biomagnification in Food Chains

The lipophilic nature of this compound leads to its bioaccumulation in organisms. nih.gov It is readily absorbed from contaminated food and stored in fatty tissues. As it moves up the food chain, its concentration increases at each trophic level, a process known as biomagnification. nih.gov This results in the highest concentrations being found in top predators, including fish, marine mammals, and humans who consume contaminated food. nih.gov

Biotransformation and Metabolism

Metabolic Pathways in Different Organisms

The metabolism of PCBs is a critical factor in determining their persistence and toxicity. In general, PCBs are metabolized by cytochrome P450 enzymes, which introduce hydroxyl groups onto the biphenyl structure, making them more water-soluble and easier to excrete. nih.gov The rate and products of metabolism vary depending on the specific congener and the organism. For hexachlorobiphenyls, metabolism is generally slow. Studies on other hexachlorobiphenyl congeners in human liver microsomes have shown the formation of hydroxylated metabolites. nih.govsemanticscholar.org It is likely that this compound also undergoes hydroxylation, although specific studies on its metabolic pathways are limited.

Formation of Hydroxylated and Other Metabolites

The biotransformation of PCBs can lead to the formation of various metabolites, with hydroxylated PCBs (OH-PCBs) being the most common. semanticscholar.org These metabolites can sometimes be more toxic than the parent compound. The position of the hydroxyl group is influenced by the chlorine substitution pattern on the biphenyl rings. For some PCBs, metabolism can also proceed through an arene oxide intermediate, which can bind to cellular macromolecules like proteins. nih.gov

Analytical Methodologies for Detection and Quantification

Gas Chromatography (GC) Techniques

The primary analytical technique for the detection and quantification of this compound in environmental and biological samples is gas chromatography (GC). ontosight.aiacs.org High-resolution GC, often using parallel dual columns, allows for the separation of individual PCB congeners from complex mixtures. nih.gov

Mass Spectrometry (MS) for Identification and Quantification

Gas chromatography is typically coupled with mass spectrometry (GC-MS) for definitive identification and quantification. ontosight.ai The mass spectrometer provides information about the molecular weight and fragmentation pattern of the compound, which serves as a chemical fingerprint for positive identification. By using certified reference standards, the concentration of this compound in a sample can be accurately determined. acs.org

Structure

3D Structure

特性

IUPAC Name |

1,2,3,5-tetrachloro-4-(2,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-1-2-6(7(14)3-5)10-8(15)4-9(16)11(17)12(10)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOPSCCFZQFGDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074183 | |

| Record name | 2,2',3,4,4',6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56030-56-9 | |

| Record name | 2,2',3,4,4',6-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056030569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',6-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH9A94Y4LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Persistence and Biogeochemical Cycling of 2,2 ,3,4,4 ,6 Hexachlorobiphenyl

Environmental Fate and Degradation Pathways

The environmental fate of 2,2',3,4,4',6-Hexachlorobiphenyl is governed by a combination of physical, chemical, and biological processes that determine its transformation and longevity in various environmental matrices.

Abiotic Transformation Processes

Abiotic transformation processes, such as photolysis and hydrolysis, can contribute to the degradation of PCBs. Photodecomposition, in particular, is considered a potentially significant breakdown pathway for PCBs in the environment. toxicdocs.org Studies on other hexachlorobiphenyl isomers have shown that photolysis can lead to stepwise dechlorination. toxicdocs.org However, the rate and extent of these abiotic transformations are highly dependent on environmental conditions and the specific chlorine substitution pattern of the congener. For many PCBs, hydrolysis is generally not a significant degradation pathway under typical environmental pH conditions.

Biotic Transformation and Microbial Degradation

The microbial degradation of PCBs is a critical process influencing their environmental persistence. However, the effectiveness of this degradation is heavily influenced by the degree and pattern of chlorine substitution on the biphenyl (B1667301) rings. nih.govusda.gov Highly chlorinated PCBs are generally more resistant to microbial breakdown than their lower-chlorinated counterparts. nih.govusda.gov

Research on the white-rot fungus Phanerochaete chrysosporium has demonstrated its ability to degrade various xenobiotic chemicals. nih.govusda.gov However, studies comparing different PCB congeners revealed that while this fungus could extensively degrade and even mineralize a dichlorobiphenyl, there was negligible mineralization or significant metabolism of a tetrachlorobiphenyl and a hexachlorobiphenyl (2,2',4,4',5,5'-hexachlorobiphenyl). nih.govusda.gov This suggests that the higher number of chlorine atoms on this compound would likely render it highly resistant to this type of fungal degradation. The position of the chlorine atoms also plays a crucial role, with some studies indicating that the extent of PCB mineralization is affected by the congener's chlorination pattern. usda.gov

Bacterial degradation of PCBs has also been extensively studied, with some bacteria capable of metabolizing these compounds to chlorobenzoates. usda.gov However, similar to fungi, the efficiency of bacterial degradation decreases with increasing chlorination. Some metabolic pathways involve dioxygenase enzymes that initiate the degradation process. usda.gov The formation of hydroxylated metabolites is a common step in the metabolism of some hexachlorobiphenyls by organisms, which can sometimes occur through an arene oxide intermediate. nih.gov For instance, the metabolism of 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) by human hepatic microsomes resulted in the formation of two major hydroxylated metabolites. nih.gov In contrast, 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) was not metabolized under similar conditions, highlighting the specificity of metabolic pathways for different isomers. nih.gov

Environmental Transport and Compartmentalization Dynamics

The physical and chemical properties of this compound dictate its movement and distribution across different environmental compartments, including the atmosphere, water, soil, and sediment.

Atmospheric Transport and Deposition Mechanisms

Due to their semi-volatile nature, PCBs can undergo atmospheric transport over long distances, leading to their global distribution. mdpi.com This transport allows them to reach remote areas far from their original sources. Deposition from the atmosphere, through both wet (e.g., rain, snow) and dry (e.g., particle settling) processes, is a significant pathway for the entry of PCBs into aquatic and terrestrial ecosystems. The low vapor pressure of hexachlorobiphenyls means they are more likely to be associated with particulate matter in the atmosphere.

Aquatic and Sediment Distribution Patterns

In aquatic systems, the low water solubility of hexachlorobiphenyls leads to their strong partitioning from the water column into sediments and suspended organic matter. epa.govnm.gov This results in the accumulation of these compounds in aquatic sediments, which act as a major reservoir for PCBs in the environment. epa.gov The concentration of PCBs in sediments is influenced by factors such as the organic carbon content of the sediment. epa.gov The availability of PCBs in sediments to aquatic organisms is a complex process dependent on the specific concentrations, sediment properties, and characteristics of the organisms. epa.gov Mass fragmentography has been used to confirm the presence of hexachlorobiphenyls in river water. nih.gov

Soil-Matrix Interactions and Environmental Mobility

In terrestrial environments, the mobility of this compound is largely governed by its interaction with the soil matrix. Due to its high hydrophobicity, this compound has a strong tendency to sorb to soil organic matter. nm.gov This sorption significantly reduces its mobility when leached with water, making it less likely to contaminate groundwater through aqueous transport. nm.gov However, if leached with organic solvents, the mobility of PCBs can be high and is proportional to their solubility in that solvent. nm.gov The soil sorption constant (Koc), which indicates the tendency of a chemical to bind to organic carbon in soil, is high for hexachlorobiphenyls, reflecting their low mobility in aqueous soil systems. nm.gov

Table of Physicochemical Properties for Representative Hexachlorobiphenyls

| Property | Value for a Representative Hexachlorobiphenyl |

|---|---|

| Molecular Formula | C12H4Cl6 |

| Molar Mass | 360.86 g·mol−1 |

| Water Solubility | Very low (e.g., 0.95 ppb for 2,4,5,2',4',5'-hexachlorobiphenyl) nm.gov |

| Log Kow (Octanol-Water Partition Coefficient) | High |

Bioaccumulation and Biomagnification in Ecological Systems

The persistence of this compound in the environment leads to its uptake and accumulation in living organisms, a process termed bioaccumulation. As this compound moves up the food chain, its concentration tends to increase at successively higher trophic levels, a phenomenon known as biomagnification. These processes are governed by the compound's chemical properties, such as its high lipophilicity (tendency to dissolve in fats), and various ecological and physiological factors.

Trophic Transfer and Food Web Dynamics

Trophic transfer is the primary mechanism by which this compound and other persistent organic pollutants move through a food web. Organisms at lower trophic levels, such as plankton and invertebrates, absorb the chemical from their environment (water and sediment); these organisms are then consumed by predators, leading to the transfer of the contaminant burden.

The efficiency of this transfer and the subsequent magnification are quantified using the Trophic Magnification Factor (TMF), which is derived from the slope of the relationship between the contaminant concentration (on a lipid-normalized basis) and the trophic position of organisms in the food web. A TMF value greater than one indicates that the chemical is biomagnifying. For PCBs, TMFs are strongly influenced by their hydrophobicity, as measured by the octanol-water partition coefficient (Kow). usgs.govresearchgate.net Generally, congeners with higher Kow values, like hexachlorobiphenyls, exhibit greater trophic magnification. usgs.govresearchgate.net

A specific example of a food web where hexachlorobiphenyls have been shown to biomagnify is in Lake Erie. ornl.govnih.gov Here, a non-native food chain demonstrates a clear increase in PCB concentrations with each trophic step.

Table 1: Trophic Transfer of PCBs in a Lake Erie Food Web

| Trophic Level | Organism | Typical PCB Concentration (ng/g wet weight) | Key Observations |

|---|---|---|---|

| Primary Consumer | Zebra Mussels (Dreissena polymorpha) | 29 - 97 | Accumulate PCBs from water and sediment. Dominated by penta- and hexachlorine homologues. |

| Primary/Secondary Consumer | Round Gobies (Neogobius melanstomus) | 118 - 256 | Feed on zebra mussels, leading to a 3- to 5-fold increase in PCB body burden. |

| Top Predator | Smallmouth Bass (Micropterus dolomieu) | 1,091 - 1,520 | Feed on round gobies, resulting in another 3- to 5-fold increase. Dominated by the hexachlorine homologue. |

Source: Data synthesized from studies on the Lake Erie food web. ornl.govnih.gov

Research has also revealed nuances in the trophic transfer of PCB 149. For instance, studies on marine mammals have shown that harbour seals possess an enhanced metabolic capacity for PCB 149 compared to harbour porpoises, where it is often one of the most prevalent congeners found in blubber. researchgate.net This highlights that species-specific metabolic differences can significantly alter the dynamics of biomagnification. researchgate.net Furthermore, the biotransformation of PCB 149 can be stereoselective, meaning that different spatial arrangements (atropisomers) of the molecule are metabolized at different rates within a food web, adding another layer of complexity to its environmental fate. researchgate.net

Accumulation Characteristics in Environmental Matrices and Indicator Organisms

Due to its persistence, this compound accumulates in various environmental compartments, or matrices, with sediment being a primary sink. From these matrices, it enters biological systems.

Environmental Matrices:

Sediment: Sediments act as a long-term reservoir for PCBs. In high-altitude Alpine ponds, for example, total PCB concentrations in sediment have been measured from below the limit of detection to 40.9 ng/g dry weight, with PCB 149 being one of the congeners detected. tandfonline.com The partitioning of the chemical between sediment and the water column is a critical factor for its bioavailability. umn.edu

Water: While concentrations in water are typically low due to the compound's hydrophobicity, this matrix represents a key pathway for uptake by organisms at the base of the food web, such as phytoplankton. greenfacts.org

Air: Atmospheric transport can carry PCBs over long distances, leading to their deposition in remote ecosystems, as evidenced by their presence in alpine and arctic environments. tandfonline.com

Indicator Organisms: Certain organisms are particularly useful for monitoring the presence and bioaccumulation of PCB 149 due to their position in the food web or their high potential for accumulation.

Fish: As predators, fish integrate contaminant exposure over time and space, making them excellent indicators of food web contamination. PCB 149 has been identified as one of the eleven most common congeners in fish, often comprising a significant portion of the total PCB burden. ca.gov

Benthic Invertebrates: Organisms living in or on sediment, such as oligochaete worms (Lumbriculus variegatus), are directly exposed to this major environmental reservoir and are crucial for transferring contaminants from the sediment to the broader food web. umn.edu

Marine Mammals: Top predators like seals and porpoises show high levels of PCB accumulation due to biomagnification. researchgate.net Differences in congener patterns, including that of PCB 149, between these species can provide insights into their metabolic capabilities and feeding ecologies. researchgate.net

The extent of accumulation from sediment into an organism is often expressed as the Biota-Sediment Accumulation Factor (BSAF). dren.mil This factor relates the lipid-normalized concentration of the chemical in an organism to its organic carbon-normalized concentration in the sediment. dren.mil For PCBs in general, BSAFs in lake trout from Lake Michigan have been observed to range from less than 0.1 to 18. nih.gov For invertebrates in close contact with sediment, BSAF values are theoretically expected to be in the range of 1 to 2. epa.gov

Table 2: Key Metrics in Bioaccumulation Assessment

| Metric | Definition | Significance for this compound |

|---|---|---|

| Bioaccumulation Factor (BAF) | The ratio of a chemical's concentration in an organism to its concentration in the surrounding water. tandfonline.com | High for this compound due to its lipophilicity, indicating significant uptake from the environment. |

| Biota-Sediment Accumulation Factor (BSAF) | The ratio of the lipid-normalized chemical concentration in an organism to the organic carbon-normalized concentration in sediment. dren.mil | Quantifies the transfer from sediment, a major reservoir, into the food web. Varies by species and sediment characteristics. umn.edu |

| Trophic Magnification Factor (TMF) | A measure of the rate at which a chemical's concentration increases with each trophic level in a food web. lu.se | TMFs greater than 1, which are typical for persistent PCBs, confirm that the compound biomagnifies. nih.gov |

Toxicokinetic Profiles and Biotransformation of 2,2 ,3,4,4 ,6 Hexachlorobiphenyl

Absorption and Systemic Distribution Kinetics

PCBs, including 2,2',3,4,4',6-hexachlorobiphenyl, can enter the body through inhalation, ingestion, or skin contact. Once absorbed, they are transported in the blood, often bound to proteins like albumin. nih.gov Their lipophilic (fat-loving) nature dictates their distribution and accumulation patterns within the body.

Due to its high lipophilicity, this compound tends to accumulate in fatty tissues. The persistence of PCBs in the body is linked to their metabolic rate; congeners that are not easily metabolized accumulate in adipose tissue. nih.gov The specific pattern of chlorine atom substitution on the biphenyl (B1667301) rings influences the rate of metabolism and, consequently, the potential for accumulation.

Physiologically Based Toxicokinetic (PBTK) models are mathematical tools used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in the body. nih.govnih.gov These models are built on physiological and anatomical data, dividing the body into interconnected compartments representing different organs and tissues. nih.gov PBTK models can be used to predict the concentration of a chemical in specific tissues over time, which is crucial for assessing potential health risks. nih.gov

For complex chemicals like PCBs, PBTK models can help to:

Understand how factors like age and sex may influence toxicokinetics. nih.gov

Extrapolate data from animal studies to humans. nih.gov

Predict the internal dose of a specific congener in target organs. nih.gov

The development of a PBTK model involves defining the model structure and parameters, simulating the kinetic processes, and evaluating the model's accuracy against experimental data. nih.gov

Metabolic Pathways and Metabolite Formation

The biotransformation of this compound is a critical process that determines its persistence and potential toxicity. Metabolism primarily occurs in the liver and involves a series of enzymatic reactions aimed at making the compound more water-soluble and easier to excrete.

Cytochrome P450 (CYP) enzymes, a large family of proteins primarily found in the liver, play a central role in the metabolism of PCBs. nih.govresearchgate.netmdpi.com These enzymes catalyze the initial oxidation of the PCB molecule, which is the rate-limiting step in its detoxification. researchgate.net The CYP1, CYP2, and CYP3 families are particularly important for metabolizing foreign compounds (xenobiotics) like PCBs. mdpi.com

Specifically, enzymes from the CYP2B subfamily have been shown to be involved in the metabolism of various PCB congeners. nih.govnih.gov Studies have shown that the induction of CYP2B enzymes can be affected by certain PCB congeners. nih.gov The efficiency and outcome of the metabolism depend on the specific CYP enzymes involved and the chlorine substitution pattern of the PCB congener. nih.gov

The hydroxylation of PCBs by CYP enzymes is often regioselective, meaning the hydroxyl group (-OH) is added to a specific position on the biphenyl rings. biologists.com This selectivity is influenced by the chlorine substitution pattern. For some PCBs, metabolism can also be atropselective, which is relevant for chiral PCBs that exist as non-superimposable mirror images called atropisomers. biologists.comnih.gov

Studies on the related congener, PCB 132, have demonstrated that its oxidation by human liver microsomes is atropselective, leading to the formation of specific hydroxylated metabolites. nih.govuiowa.edu The major metabolites formed were 2,2',3,4,4',6'-hexachlorobiphenyl-3'-ol (a product of a 1,2-shift) and 2,2',3,3',4,6'-hexachlorobiphenyl-5'-ol. nih.govuiowa.edu This highlights that the specific atropisomer of the parent PCB can influence the metabolic profile. nih.govuiowa.edu

The metabolic hydroxylation of PCBs often proceeds through the formation of a highly reactive arene oxide intermediate. nih.govbiologists.comnih.gov This intermediate can then undergo several reactions. It can be detoxified by enzymes like epoxide hydrolase or glutathione (B108866) S-transferase. Alternatively, it can rearrange to form a stable hydroxylated metabolite. nih.gov

In some cases, the rearrangement of the arene oxide intermediate involves a "NIH shift," which for chlorinated compounds is a 1,2-chloride shift. biologists.com This mechanism has been observed in the metabolism of several PCB congeners. For instance, the formation of 2,2',3,4,4',6'-hexachlorobiphenyl-3'-ol from PCB 132 is suggested to occur via a 3,4-arene oxide intermediate followed by a 1,2-chloride shift. nih.govuiowa.edu The formation of arene oxides is a critical step, as these intermediates can potentially bind to cellular macromolecules like proteins and DNA, a process linked to toxicity. nih.gov

Conjugation Reactions and Excretion of Polar Metabolites (e.g., Glucuronidation, Sulfation)

Following the initial hydroxylation of this compound (PCB 149) by cytochrome P450 enzymes, the resulting hydroxylated metabolites (OH-PCBs) undergo phase II conjugation reactions to increase their water solubility and facilitate their excretion from the body. The primary conjugation pathways are glucuronidation and sulfation.

Glucuronidation involves the attachment of glucuronic acid to the hydroxyl group of the OH-PCB, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). Sulfation, on the other hand, is the addition of a sulfonate group, a process mediated by sulfotransferases (SULTs). These conjugation reactions transform the lipophilic OH-PCBs into more polar glucuronide and sulfate (B86663) conjugates, which can then be more readily eliminated from the body, primarily through bile and urine. nih.gov

Studies have shown that hydroxylated metabolites of various PCBs can inhibit both sulfation and glucuronidation of other compounds, suggesting competition for the same enzymes. nih.govresearchgate.net For instance, certain OH-PCBs have been found to be potent inhibitors of the glucuronidation of 3-hydroxy-benzo[a]pyrene. nih.gov The position of the hydroxyl group on the biphenyl structure can influence the efficiency and preference for either glucuronidation or sulfation. nih.gov

Interspecies Differences in Biotransformation Profiles

Significant variations in the biotransformation of this compound and other PCBs exist among different species. These differences are largely attributed to variations in the expression and activity of cytochrome P450 enzymes and the subsequent conjugation enzymes.

Comparative In Vitro Studies Using Hepatic Microsomes

In vitro studies using liver microsomes from various species are instrumental in elucidating these metabolic differences. Hepatic microsomes contain a high concentration of cytochrome P450 enzymes, making them an excellent model for studying phase I metabolism. researchgate.net

Research comparing the metabolism of PCBs in hepatic microsomes from different species, such as rats, hamsters, guinea pigs, and humans, has revealed distinct metabolite profiles. For example, in the case of 2,4,5,2',3',4'-hexachlorobiphenyl (CB138), guinea pig liver microsomes were found to be significantly more active in metabolizing the compound compared to those from rats and hamsters. nih.gov The specific metabolites formed and their relative abundances can differ, highlighting species-specific variations in the P450 isozymes involved. nih.govsemanticscholar.org

Studies with human liver microsomes have shown that they can metabolize certain hexachlorobiphenyls, like 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) (a different isomer), while others, such as 2,2',4,4',5,5'-hexachlorobiphenyl (B50431), are not metabolized. nih.gov This specificity is a critical determinant of which PCB congeners persist in the human body. The metabolism of 2,2',3,3',6,6'-hexachlorobiphenyl in human liver microsomes leads to the formation of two major hydroxylated metabolites. nih.gov

The table below summarizes findings from a comparative in vitro study on the metabolism of 2,4,5,2',3',4'-hexachlorobiphenyl (CB138) in different species.

Table 1: Comparative In Vitro Metabolism of 2,4,5,2',3',4'-Hexachlorobiphenyl (CB138) in Liver Microsomes

| Species | Metabolic Activity | Major Metabolites Formed |

|---|---|---|

| Guinea Pig | High | M-1, M-2, M-3, M-4 |

| Rat | Low | Very small amounts of M-3 (only with phenobarbital (B1680315) pretreatment) |

| Hamster | Low | Small amounts of M-1, M-2, M-3 (only with phenobarbital pretreatment) |

Data sourced from a study on the in vitro metabolism of CB138. nih.gov

In Vivo Animal Model Investigations

For instance, a study in mice investigated the in vivo binding of two different hexachlorobiphenyls, 2,3,6,2',3',6'-hexachlorobiphenyl and 2,4,5,2',4',5'-hexachlorobiphenyl, to macromolecules in the liver, muscle, and kidney. nih.gov The results showed that the more rapidly metabolized congener (2,3,6,2',3',6'-hexachlorobiphenyl) exhibited significantly higher covalent binding to RNA, protein, and DNA compared to the slowly metabolized congener. nih.gov This indicates that metabolic activation is a key factor in the potential for covalent binding to cellular components.

Dogs have been identified as a unique species capable of metabolizing certain persistent PCBs, such as 2,4,5,2',4',5'-hexachlorobiphenyl, through an unusual mechanism involving an arene oxide intermediate. nih.gov In vivo studies in dogs administered 2,4,6,2',4',6'-hexachlorobiphenyl identified three major metabolites in the feces, supporting the in vitro findings of metabolism via both direct hydroxylation and arene oxide formation. nih.gov

The following table presents a summary of metabolites identified in an in vivo study on dogs.

Table 2: In Vivo Metabolites of 2,4,6,2',4',6'-Hexachlorobiphenyl Identified in Dog Feces

| Metabolite | Chemical Name |

|---|---|

| M-1 | 3-hydroxy-2,4,6,2',4',6'-hexachlorobiphenyl |

| M-2 | 4-hydroxy-2,6,2',4',6'-pentachlorobiphenyl |

| M-3 | 3,4-dihydroxy-2,6,2',4',6'-pentachlorobiphenyl |

Data from an in vivo study in dogs. nih.gov

Elimination Kinetics and Excretion Pathways

The elimination of this compound and its metabolites from the body is a crucial determinant of its potential for bioaccumulation and long-term toxicity. The rate and route of excretion are influenced by the physicochemical properties of the parent compound and the extent of its biotransformation.

Excretion of Parent Compound and Metabolites

The parent compound, being lipophilic, has a tendency to be retained in fatty tissues. Its elimination is generally slow and follows first-order kinetics, where the rate of elimination is proportional to the concentration of the compound in the body. researchgate.net However, the biotransformation to more polar hydroxylated and subsequently conjugated metabolites significantly enhances its excretion. nih.gov

The primary routes of excretion for PCB metabolites are through the feces (via biliary excretion) and urine. nih.gov The conjugated metabolites, being more water-soluble, are more readily excreted in the urine. The relative contribution of each pathway can vary depending on the specific metabolite and the animal species. Studies in mice have shown that after administration of a rapidly metabolized hexachlorobiphenyl, the radioactivity derived from the compound is found in various tissues and their macromolecules, indicating that while metabolism facilitates excretion, some reactive metabolites can bind to cellular components before being eliminated. nih.gov

Molecular and Cellular Mechanisms of 2,2 ,3,4,4 ,6 Hexachlorobiphenyl Action

Receptor-Mediated Interactions

The biological effects of many PCBs are initiated by their ability to bind to and activate specific cellular receptors, leading to a cascade of downstream events that alter gene expression and cellular function.

Aryl Hydrocarbon Receptor (AhR) Binding and Activation

A primary target for many PCB congeners is the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. While not all PCBs bind to the AhR with high affinity, certain congeners, particularly the coplanar PCBs, are potent agonists. The binding of a ligand, such as a PCB, to the AhR in the cytoplasm triggers a conformational change in the receptor. This change facilitates its translocation into the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT).

The structure of the PCB congener plays a crucial role in its ability to bind to the AhR. For 2,2',3,4,4',6-hexachlorobiphenyl, a non-coplanar PCB due to the chlorine atoms in the ortho positions, the binding affinity to the AhR is generally lower than that of coplanar PCBs. However, it is still considered a ligand for the AhR. The interaction is influenced by physicochemical properties such as lipophilicity, electron affinity, and entropy. nih.gov

Transcriptional Modulation of Xenobiotic-Metabolizing Enzymes (e.g., CYP1A1)

The activated AhR/ARNT complex functions as a transcription factor, binding to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes. nih.gov One of the most well-characterized target genes is CYP1A1, which codes for the enzyme cytochrome P450 1A1.

Enzyme Modulation and Endogenous Metabolic Dysregulation

Induction of Hepatic Phase I and Phase II Enzymes

This compound (PCB 136) has been shown to influence the expression and activity of hepatic enzymes involved in the metabolism of foreign compounds (xenobiotics) and endogenous substances. This modulation primarily involves Phase I and Phase II metabolic pathways.

Phase I Enzyme Induction:

Phase I reactions, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups on the substrate, typically through oxidation. Research indicates that PCB 136 can induce specific CYP isoforms.

CYP2B Subfamily: Studies using liver microsomes from rats pretreated with phenobarbital (B1680315) (a known inducer of CYP2B enzymes) have demonstrated that PCB 136 is a substrate for and an inducer of CYP2B enzymes. nih.govnih.gov The formation of its major metabolite, 5-OH-PCB 136, increases with the activity of CYP2B enzymes. nih.govnih.gov Furthermore, spectral interaction studies with hepatic microsomes from both mice and rats have shown that PCB 136 binds to CYP2B enzymes. nih.govnih.govacs.org Antibody inhibition assays confirmed the significant role of CYP2B in the binding of both atropisomers of PCB 136. nih.gov

CYP3A Subfamily: Evidence also suggests the involvement of CYP3A enzymes in the interaction with PCB 136. nih.govnih.gov Antibody inhibition studies have indicated that CYP3A enzymes contribute to the binding of PCB 136, particularly the (+)-atropisomer. nih.gov

CYP1A Subfamily: In contrast, PCB congeners with multiple ortho-chlorine substitutions, like PCB 136, are generally considered poor substrates for CYP1A enzymes. nih.gov

Phase II Enzyme Induction:

Phase II reactions involve the conjugation of the modified substrate from Phase I with an endogenous molecule, increasing its water solubility and facilitating its excretion. The primary enzymes in this phase are the UDP-glucuronosyltransferases (UGTs).

The metabolism of PCBs, including PCB 136, to hydroxylated metabolites (OH-PCBs) is a prerequisite for their glucuronidation. doi.org The efficiency of this conjugation depends on the structure of the OH-PCB and the specific UGT isoforms present in the tissue. doi.org The process involves the immediate conjugation of the OH-PCB produced by cytochrome P450 with a glucuronic acid moiety by UGTs. doi.org While direct studies on PCB 136 induction of UGTs are limited, the metabolic pathway necessitates their involvement in the detoxification and elimination of its hydroxylated metabolites. doi.orgnih.gov

Table 1: Induction of Hepatic Enzymes by this compound (PCB 136)

| Enzyme Family | Specific Isoforms | Effect of PCB 136 | References |

|---|---|---|---|

| Phase I | |||

| Cytochrome P450 | CYP2B | Induction and binding | nih.govnih.govnih.govnih.govacs.org |

| CYP3A | Binding | nih.govnih.gov | |

| CYP1A | Poor substrate | nih.gov | |

| Phase II | |||

| UDP-glucuronosyltransferases | UGTs | Implied involvement in metabolite conjugation | doi.orgnih.gov |

Effects on Endogenous Biochemical Pathways

The metabolic disruptions caused by this compound extend to critical endogenous biochemical pathways, notably porphyrin and dopamine (B1211576) metabolism.

Porphyrin Metabolism:

Early studies on polychlorinated biphenyls have indicated their potential to disrupt porphyrin metabolism. Some PCB congeners can cause an accumulation of uroporphyrins. nih.gov While specific data for PCB 136 is part of broader PCB research, the general mechanism involves the disruption of heme synthesis.

Dopamine Metabolism:

A significant body of evidence points to the neurotoxic effects of PCBs, including the disruption of dopamine signaling. nih.govnih.gov This is a prevailing hypothesis for PCB-induced neurotoxicity. nih.gov Studies on former capacitor workers with occupational exposure to PCBs revealed decreased striatal dopamine terminal densities, suggesting a loss of dopaminergic neurons. nih.gov

In vitro studies using dopaminergic PC12 cells have shown that certain PCB congeners can alter dopamine levels and its metabolism. nih.gov For example, PCB153, another hexachlorobiphenyl, was found to decrease intracellular dopamine and increase its metabolites. nih.gov While the direct effects of PCB 136 on dopamine metabolism are a subject of ongoing research, the established neurotoxicity of non-dioxin-like PCBs, a class to which PCB 136 belongs, strongly suggests an impact on the dopaminergic system. nih.govnih.gov The mechanisms are thought to involve alterations in dopamine synthesis, storage, release, and uptake. nih.gov

Structure-Activity Relationships (SAR) in Mechanistic Context

Influence of Chlorine Substitution Pattern on Biological Activity

The biological activity and toxicity of polychlorinated biphenyls are highly dependent on the number and position of chlorine atoms on the biphenyl (B1667301) rings. nih.govresearchgate.netnih.govrti.org

Degree of Chlorination: Generally, the biodegradability of PCBs decreases as the number of chlorine substitutions increases. researchgate.netnih.gov Highly chlorinated PCBs are more resistant to degradation. wikipedia.org However, toxicity does not always correlate directly with bioaccumulation. For instance, pentachlorinated PCBs have shown greater inhibitory effects on the growth of earthworms than less chlorinated PCBs, despite lower bioaccumulation. nih.gov

Ortho-Substitution: The presence of chlorine atoms at the ortho-positions (carbons 2, 2', 6, and 6') significantly influences the molecule's properties. PCBs with two or more ortho-chlorines, like this compound, are termed non-coplanar. This ortho-substitution hinders the rotation around the bond connecting the two phenyl rings, leading to a stable, non-planar conformation. nih.gov These non-coplanar PCBs are recognized as being neurotoxic. nih.gov In contrast, PCBs with fewer or no ortho-chlorines can adopt a more planar (coplanar) conformation and often exhibit dioxin-like toxicity.

Metabolism: The chlorine substitution pattern dictates the susceptibility of a PCB congener to metabolic enzymes. PCBs with adjacent unsubstituted carbon atoms are more readily metabolized. nih.gov For this compound, the presence of four ortho-chlorines makes it a poor substrate for CYP1A enzymes but allows for interaction with CYP2B enzymes. nih.gov

Atropisomeric Specificity in Molecular Interactions

Due to the hindered rotation around the phenyl-phenyl bond caused by its four ortho-chlorine atoms, this compound is a chiral molecule and exists as two stable rotational isomers, or atropisomers, designated as (+)-PCB 136 and (-)-PCB 136. nih.govnih.gov These atropisomers can exhibit different biological activities and interact with biological systems in a stereospecific manner. nih.govuiowa.edu

Enzyme Interactions: The two atropisomers of PCB 136 interact differently with hepatic microsomal enzymes. The (+)-PCB 136 atropisomer has been shown to interact with microsomal P450 enzymes to a greater degree than the (-)-PCB 136 atropisomer in both mice and rats. nih.gov This preferential binding, particularly to CYP2B and CYP3A enzymes, may explain the observed enantioselective enrichment of (+)-PCB 136 in tissues. nih.govnih.gov Metabolism studies have also revealed that the biotransformation of PCB 136 is atropselective. For example, in rat liver microsomes, there is a preferential metabolism of (+)-PCB 136 to its corresponding 5-OH-PCB 136 atropisomer. nih.govnih.gov

Receptor Interactions: The atropisomers of PCB 136 display stereoselective effects on nuclear receptors. nih.govuiowa.edu For instance, (+)-PCB 136 has been found to be estrogenic, while (-)-PCB 136 is antiestrogenic. nih.govuiowa.edu Furthermore, (-)-PCB 136 is a more potent inducer of pregnane (B1235032) X receptor (PXR) activity than (+)-PCB 136. nih.govuiowa.edu A significant finding is the enantiomeric specificity of (-)-PCB 136 towards ryanodine (B192298) receptors (RyRs), which are intracellular calcium channels. scispace.comuiowa.edu (-)-PCB 136 enhances the activity of RyR1 and RyR2, while (+)-PCB 136 is inactive. scispace.comuiowa.edu This specific interaction is believed to be a key mechanism in the developmental neurotoxicity of this congener. nih.gov

Table 2: Atropisomeric Specificity of this compound (PCB 136)

| Biological Target/Process | (+)-PCB 136 Activity | (-)-PCB 136 Activity | References |

|---|---|---|---|

| Enzyme Binding (Hepatic Microsomes) | Greater binding affinity | Lower binding affinity | nih.govnih.gov |

| Metabolism (to 5-OH-PCB 136) | Preferentially metabolized | Less metabolized | nih.govnih.gov |

| Estrogen Receptor (ER) Activation | Estrogenic | Antiestrogenic | nih.govuiowa.edu |

| Pregnane X Receptor (PXR) Activation | Less potent inducer | More potent inducer | nih.govuiowa.edu |

| Ryanodine Receptors (RyR1 & RyR2) | Inactive | Active (enhances channel activity) | scispace.comuiowa.edu |

Advanced Analytical and Methodological Approaches in 2,2 ,3,4,4 ,6 Hexachlorobiphenyl Research

Chromatographic Techniques for Congener-Specific and Atropisomer-Specific Analysis

The separation and analysis of 2,2',3,4,4',6-Hexachlorobiphenyl from complex mixtures, which often contain numerous other PCB congeners, necessitate sophisticated chromatographic methods. These techniques are crucial for both congener-specific and, importantly, atropisomer-specific analysis, as the spatial arrangement of the atoms can significantly influence the compound's biological activity.

Gas Chromatography with High-Resolution Mass Spectrometry (GC/HRMS)

Gas chromatography coupled with high-resolution mass spectrometry (GC/HRMS) stands as a powerful tool for the analysis of this compound. This technique offers high sensitivity and selectivity, which are essential for detecting and quantifying trace levels of this compound in various environmental and biological samples. The high resolving power of the mass spectrometer allows for the differentiation of the target analyte from other co-eluting compounds with the same nominal mass, a common challenge in PCB analysis. While GC/MS can provide information on the total concentration of the three hexabromocyclododecane (HBCD) isomers, it is a highly sensitive method. osti.gov

The use of GC/HRMS is critical for achieving the low detection limits required for monitoring programs and for understanding the environmental fate and transport of this specific congener. The electron ionization (EI) mode is commonly employed, and selected ion monitoring (SIM) can enhance the specificity of the analysis by focusing on characteristic ions of this compound.

Chiral Gas Chromatography for Atropisomer Separation

Due to the restricted rotation around the single bond connecting the two phenyl rings, this compound can exist as a pair of stable, non-superimposable mirror images known as atropisomers. These atropisomers can exhibit different toxicological properties and metabolic fates. Therefore, their separation and individual quantification are of significant interest.

Chiral gas chromatography is the primary technique used to separate the atropisomers of this compound. This is often achieved using specialized chiral stationary phases, such as those based on modified cyclodextrins. For instance, multidimensional gas chromatography (MDGC) with a chiral column, like Chirasil-Dex, has been successfully used to separate the enantiomers of chiral PCBs. nih.gov Research has shown that the substitution pattern on the biphenyl (B1667301) rings, particularly 2,3,6-substitution, strongly influences the chiral recognition and separation of PCB enantiomers on these columns. ee-net.ne.jp

Comprehensive two-dimensional gas chromatography (GC×GC) is another advanced technique that provides enhanced separation capacity. nih.gov By using a chiral column in the first dimension and a column with a different selectivity (e.g., a high-polarity cyanopropyl phase) in the second dimension, it is possible to resolve the atropisomers from other interfering compounds in complex samples like seal blubber and liver. nih.gov The enantiomeric fractions (EFs), which represent the relative abundance of each atropisomer, can then be determined. nih.gov Deviations from a racemic mixture (EF = 0.5) can indicate enantioselective metabolic processes in organisms. nih.gov

Sample Preparation and Clean-up Methodologies for Complex Environmental and Biological Matrices

The analysis of this compound in real-world samples is often complicated by the presence of a multitude of other compounds that can interfere with the analysis. Therefore, rigorous sample preparation and clean-up procedures are essential to isolate the target analyte and remove matrix interferences.

Advanced Extraction Techniques (e.g., Liquid-Liquid, Solid-Phase Extraction)

A variety of extraction techniques are employed to isolate PCBs from environmental and biological matrices. Traditional methods like Soxhlet extraction have been widely used but are often time-consuming and require large volumes of organic solvents. researchgate.net

More modern and efficient methods have been developed and are now commonly used. These include:

Accelerated Solvent Extraction (ASE) , also known as Pressurized Fluid Extraction, uses elevated temperatures and pressures to extract analytes more quickly and with less solvent than traditional methods. nih.govresearchgate.netepa.gov

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. researchgate.netnih.govepa.gov

Solid-Phase Extraction (SPE) is a versatile technique that can be used for both extraction and clean-up. epa.govmdpi.com It involves passing a liquid sample through a solid adsorbent that retains the analytes of interest, which are then eluted with a small volume of solvent. mdpi.com Miniaturized SPE techniques are also gaining popularity due to their reduced solvent consumption and sample volume requirements. mdpi.com

Liquid-Liquid Extraction (LLE) remains a fundamental technique, particularly for aqueous samples, where the analyte is partitioned from the aqueous phase into an immiscible organic solvent. epa.gov

The choice of extraction method depends on the sample matrix, the concentration of the analyte, and the desired sample throughput.

| Extraction Technique | Principle | Advantages | Common Matrices |

| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperature and pressure. | Fast, reduced solvent consumption. nih.govresearchgate.net | Solids, semi-solids. |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat solvents and enhance extraction. | Rapid, efficient. researchgate.netnih.gov | Solids, semi-solids. |

| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid phase and a liquid phase. | High recovery, concentration of analyte, reduced solvent use. mdpi.com | Aqueous samples, extracts. |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Simple, effective for aqueous samples. epa.gov | Aqueous samples. |

Lipid Removal and Matrix Interference Mitigation Strategies

Biological samples, such as adipose tissue and liver, contain high levels of lipids, which can significantly interfere with the chromatographic analysis of lipophilic compounds like this compound. Therefore, effective lipid removal is a critical step in the sample clean-up process.

Common strategies for lipid removal include:

Gel Permeation Chromatography (GPC): This technique separates molecules based on their size. Lipids, being large molecules, are effectively removed from the smaller PCB molecules.

Acidic Silica (B1680970) Gel Column Chromatography: Concentrated sulfuric acid impregnated on silica gel is a powerful tool for destroying lipids and other organic interferences while leaving the acid-stable PCBs intact. nih.gov

Florisil® Chromatography: This is a common adsorbent used for the clean-up of pesticide and PCB extracts.

In addition to lipid removal, other matrix interferences may need to be addressed. For example, in sediment samples, sulfur can be an interference and is often removed by treatment with activated copper. researchgate.net

Mass Spectrometric Techniques for Metabolite Identification and Quantification

Understanding the metabolism of this compound is crucial for assessing its toxicological impact. Mass spectrometry plays a pivotal role in the identification and quantification of its metabolites.

When this compound is metabolized, hydroxylated and other polar metabolites can be formed. These metabolites are often more difficult to analyze by GC-MS without derivatization. Therefore, liquid chromatography-mass spectrometry (LC-MS) has become an invaluable tool.

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS²) offers the ability to separate polar metabolites and obtain high-resolution mass spectra for both the parent ion and its fragments. nih.gov This detailed information is essential for the structural elucidation of unknown metabolites. nih.gov Data-dependent acquisition methods allow for the automatic triggering of fragmentation experiments (MS²) for detected ions, providing rich datasets for metabolite profiling. nih.gov

For quantification, tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode provides high sensitivity and specificity. This involves monitoring a specific precursor ion-to-product ion transition for the target metabolite.

Studies on the metabolism of other hexachlorobiphenyls, such as 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702), by human hepatic microsomes have utilized gas chromatography-mass spectrometry (GC-MS) to identify hydroxylated metabolites. nih.gov The insights gained from such studies can inform the analytical strategies for identifying the metabolites of this compound. The binding of PCB metabolites to macromolecules like DNA, RNA, and proteins, which is thought to result from metabolic activation, can also be investigated using radiolabeled compounds and subsequent analysis of the purified macromolecules. nih.gov

| Analytical Technique | Application in Metabolite Analysis | Key Advantages |

| GC-MS | Identification of volatile and semi-volatile metabolites (often after derivatization). | High chromatographic resolution, extensive spectral libraries. nih.gov |

| LC-MS/MS | Quantification of known metabolites. | High sensitivity and specificity (SRM/MRM). |

| UHPLC-HRMS² | Identification and structural elucidation of unknown metabolites. | High mass accuracy, fragmentation data for structural information. nih.gov |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation and quantification of this compound (PCB 140) and its metabolites. This method involves multiple stages of mass analysis, typically including the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions.

The fragmentation of the molecular ion is a predictable process, and the resulting patterns can provide significant structural information. whitman.edu For instance, the loss of a methyl group (CH3) results in a peak at M-15, while the loss of a water molecule (H2O) corresponds to a peak at M-18. whitman.edu These logical losses of fragments help in identifying the molecular ion and piecing together the structure of the parent compound. whitman.edu The fragmentation process is influenced by the stability of the resulting carbocations, with splits producing more stable tertiary or secondary carbocations being more favorable. libretexts.org

In the context of PCB analysis, MS/MS allows for the differentiation of isomers, which is crucial given that the toxicity of PCBs is highly dependent on the position of the chlorine atoms. wikipedia.org The technique can distinguish and individually measure co-eluting homologs, providing a level of selectivity that is superior to other detectors like the electron capture detector (ECD). cdc.gov

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a compound and its fragments. This capability is invaluable for the structural elucidation of this compound and its transformation products. researchgate.net

HRMS, often coupled with gas chromatography (GC), allows for the separation and identification of individual PCB congeners with low detection limits. cdc.gov While complete separation of all 209 PCB congeners on a single chromatographic column remains a challenge, HRMS provides the necessary resolution to distinguish between many of them. cdc.gov EPA Method 1668, which utilizes HRGC/HRMS, is a standard for measuring individual PCB congeners in various environmental and biological matrices. cdc.gov

The accurate mass data from HRMS helps in identifying unknown metabolites by providing their elemental formulas. For example, the metabolism of other hexachlorobiphenyls has been studied using GC-MS to identify hydroxylated metabolites. nih.gov

Quantitative Analytical Performance Parameters and Quality Assurance

Ensuring the reliability of analytical data for this compound requires rigorous validation of the analytical methods. This involves establishing key performance parameters and implementing quality assurance measures.

Limits of Detection and Quantification Methodologies

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, indicating the lowest concentration of an analyte that can be reliably detected and quantified, respectively. d-nb.info The determination of these limits is essential for method validation and ensures the quality of the data, especially when dealing with trace levels of contaminants like PCBs. d-nb.infoiupac.org

Various methods exist for determining LOD and LOQ, and the choice depends on factors such as the matrix, instrument sensitivity, and reagent purity. d-nb.info A common approach defines the LOQ as 10 times the signal-to-noise ratio. d-nb.info For instance, in the analysis of organochlorine pesticides in water and sediment, method detection limits have been reported in the range of 0.001 to 0.005 μg/L for water and 0.001 to 0.005 μg/g for sediment. d-nb.info Quantification limits were found to be between 0.002 and 0.016 μg/L for water and 0.003 and 0.017 μg/g for sediment. d-nb.info

Assessment of Accuracy, Precision, and Recoveries

Accuracy, precision, and recovery are fundamental parameters for validating an analytical method. europa.eu Accuracy refers to the closeness of a measured value to the true value, while precision describes the closeness of repeated measurements to each other. europa.eu Recovery assesses the efficiency of the extraction process.

Validation guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for assessing these parameters. europa.eueuropa.eu For the assay of an active substance, the specified range is typically 80 to 120 percent of the test concentration. europa.eu Precision is evaluated through repeatability (measurements under the same conditions) and intermediate precision (measurements under varied conditions, such as different days, analysts, or equipment). europa.eu Recovery is often determined by analyzing fortified samples (spiked with a known amount of the analyte). For example, in the analysis of hydroxylated metabolites of another hexachlorobiphenyl, mean recovery rates were reported as 93 ± 17% and 93 ± 16%. nih.gov

In Vitro and In Silico Modeling in Mechanistic Research

Understanding the metabolic pathways and mechanisms of toxicity of this compound is advanced through the use of in vitro and in silico models.

Application of Isolated Cellular Systems and Subcellular Fractions (e.g., Microsomes, Cell Lines)

Isolated cellular systems and subcellular fractions are crucial tools for investigating the metabolism and cellular effects of this compound.

Microsomes : Liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are widely used to study the phase I metabolism of xenobiotics. bioivt.com Studies with human hepatic microsomes have been instrumental in elucidating the metabolism of various hexachlorobiphenyl congeners. For example, research has shown that 2,2',3,3',6,6'-hexachlorobiphenyl is metabolized by human microsomes to form hydroxylated metabolites, while 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) is not. nih.gov This differential metabolism explains the accumulation patterns of these congeners in human tissues. nih.gov The binding of PCB metabolites to macromolecules like RNA, DNA, and proteins has also been demonstrated in vivo, suggesting metabolic activation is a key step. nih.gov

Cell Lines : Human-relevant cell lines, such as the HepG2 human hepatoma cell line, provide a model system to study the metabolism and potential toxicity of PCBs in a cellular context. acs.org These cells can be exposed to the compound of interest, and the resulting metabolites and cellular responses can be analyzed. For instance, studies with HepG2 cells have been used to investigate the metabolism of other lower-chlorinated PCBs, revealing the formation of dechlorinated and hydroxylated metabolites. acs.org High-throughput phenotypic profiling assays, like the Cell Painting assay, have also been employed to assess the bioactivity of 2,2',3,4,4',6'-hexachlorobiphenyl (B1329231) in cell lines.

In Silico Modeling : Computational, or in silico, models are increasingly used to predict the interaction of compounds with metabolic enzymes like cytochrome P450. nih.govmdpi.comnih.gov These models, which include Quantitative Structure-Activity Relationship (QSAR) and protein-ligand interaction modeling, can screen large numbers of chemicals and predict their potential for metabolism and toxicity. nih.govmdpi.com By modeling the interaction between this compound and the active sites of various CYP isoforms, researchers can predict which enzymes are likely involved in its metabolism. researchgate.netmdpi.com This approach helps to prioritize experimental studies and provides insights into the structural determinants of metabolism. nih.govresearchgate.net

Computational Approaches (e.g., Quantum Mechanic/Molecular Mechanic, Density Functional Theory) for Metabolic Activation Studies

A comprehensive review of scientific literature reveals a notable absence of specific studies employing computational methods such as Quantum Mechanics/Molecular Mechanics (QM/MM) or Density Functional Theory (DFT) to investigate the metabolic activation of this compound (PCB 149). While these advanced computational techniques have been successfully applied to elucidate the metabolic pathways of other polychlorinated biphenyl (PCB) congeners, research has not yet been published that focuses specifically on the detailed metabolic activation of this particular hexachlorobiphenyl isomer.

For instance, studies on other PCBs, such as 2,2',3,3',6,6'-hexachlorobiphenyl (PCB 136), have utilized QM/MM and DFT to model their interaction with metabolizing enzymes like cytochrome P450 (CYP). nih.govresearchgate.net These computational approaches have been instrumental in predicting the most likely sites of hydroxylation and calculating the energy barriers for various metabolic reactions, thereby providing a mechanistic understanding of their biotransformation. nih.govresearchgate.net

Although direct computational studies on the metabolic activation of this compound are not available, its metabolism has been noted in a broader context. For example, a methylsulfonyl metabolite, 3-MeSO2-PCB 149, has been identified in environmental and biological samples, indicating that this congener does undergo biotransformation. researchgate.net Furthermore, toxicological research has investigated the effects of PCB 149 and its chiral forms on the metabolic pathways of zebrafish embryos and larvae, suggesting that it is metabolically active and can induce stereoselective toxic effects. nih.gov

The absence of dedicated computational studies on this compound represents a significant gap in the understanding of its metabolic fate and toxicological profile. Such research would be invaluable for predicting its potential to form reactive metabolites and for assessing the associated health risks. Future computational work is necessary to model the enzymatic interactions and reaction energetics for the metabolic activation of this specific congener, which would complement and help to interpret experimental findings.

Comparative Academic Studies on Hexachlorobiphenyl Congeners and Mixtures

Comparative Toxicokinetics Across Hexachlorobiphenyl Isomers (e.g., 2,2',3,4,4',6-Hexachlorobiphenyl, PCB 136, PCB 153, PCB 132)

The toxicokinetics of polychlorinated biphenyls (PCBs), which encompass their absorption, distribution, metabolism, and excretion (ADME), are profoundly influenced by the specific congener's structure, including the number and position of chlorine atoms. epa.gov Hexachlorobiphenyls, such as this compound (PCB 141), 2,2',3,5',6-pentachlorobiphenyl (B150634) (PCB 95), 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) (PCB 136), 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153), and 2,2',3,3',4,6'-hexachlorobiphenyl (B1195869) (PCB 132), exhibit distinct ADME profiles.

PCBs are readily absorbed through various routes, including ingestion, inhalation, and dermal contact, and are subsequently transported in the blood, often bound to proteins like albumin. nih.gov Their lipophilic nature leads to accumulation in fatty tissues such as the liver, adipose tissue, and skin. nih.gov The rate of metabolism and elimination varies significantly among congeners. Highly chlorinated PCBs are generally more resistant to metabolic breakdown and thus persist longer in the body. clu-in.org For instance, the biological half-life of PCB congeners in rainbow trout was shown to increase with the number of chlorine atoms, ranging from 5 days to no apparent elimination. nih.gov

The specific arrangement of chlorine atoms is a critical determinant of a congener's metabolic fate. The presence of unsubstituted adjacent carbon atoms (vicinal hydrogens) generally facilitates metabolism. nih.gov Congeners with chlorine atoms in the ortho positions (positions 2, 2', 6, and 6') have different metabolic pathways compared to coplanar (non-ortho) PCBs.

Studies in rats have shown that after exposure, PCBs accumulate significantly in adipose tissue (around 90%), with smaller amounts found in the kidneys (2%), brain, muscles, and heart (1% each), and a very small fraction in the blood (0.1%). wikipedia.org The toxicokinetics of chiral PCBs, such as PCB 136, can be atropselective, meaning the two non-superimposable mirror-image forms (atropisomers) are metabolized and eliminated at different rates. nih.gov For example, in rainbow trout, (+)-PCB 136 has a shorter half-life than (-)-PCB 136. nih.gov This atropisomeric enrichment is often due to biotransformation processes. nih.gov

| PCB Congener | Common Name | Key Toxicokinetic Characteristics | Reference |

|---|---|---|---|

| This compound | PCB 141 | Considered a non-dioxin-like PCB. Its toxicokinetics are influenced by its specific chlorine substitution pattern, affecting its persistence and bioaccumulation. Found in human tissues. | ewg.orgepa.gov |

| 2,2',3,3',6,6'-Hexachlorobiphenyl | PCB 136 | A chiral PCB, its atropisomers can be metabolized at different rates. It is metabolized by CYP2B enzymes in several species. | nih.govnih.gov |

| 2,2',4,4',5,5'-Hexachlorobiphenyl | PCB 153 | A highly persistent and bioaccumulative congener, often used as a marker for total PCB exposure. It is a potent inducer of CYP2B enzymes but shows limited metabolism. | nih.govcsic.esnih.gov |

| 2,2',3,3',4,6'-Hexachlorobiphenyl | PCB 132 | A chiral PCB, its atropisomers can show different enrichment patterns in biota, suggesting atropselective biotransformation. | nih.gov |

Comparative Biotransformation and Metabolic Enzyme Induction Profiles

The biotransformation of hexachlorobiphenyls is primarily mediated by the cytochrome P450 (CYP) monooxygenase system, with the resulting metabolic profile and enzyme induction pattern being highly dependent on the congener's structure. nih.govnih.gov The position of chlorine atoms dictates which CYP enzymes are induced and how the congener is metabolized. nih.gov

Non-ortho substituted, coplanar PCBs, which have a "dioxin-like" structure, are potent inducers of CYP1A enzymes, such as CYP1A1. nih.govmdpi.comcore.ac.uk In contrast, non-coplanar, ortho-substituted PCBs, often termed "non-dioxin-like," are typically inducers of CYP2B enzymes. nih.govnih.gov Some congeners with mixed substitution patterns can induce both CYP1A and CYP2B families. nih.gov

This compound (PCB 141) is classified as a non-dioxin-like PCB and is expected to primarily induce CYP2B enzymes. PCB 153 (2,2',4,4',5,5'-hexachlorobiphenyl) is a well-known potent inducer of CYP2B enzymes and shows very slow metabolism, contributing to its high persistence. nih.govnih.gov PCB 136 (2,2',3,3',6,6'-hexachlorobiphenyl) is also metabolized by CYP2B enzymes in various species, including rats and mice, leading to the formation of hydroxylated metabolites. nih.gov The metabolism of chiral PCBs like PCB 136 can be enantioselective, with different CYP isoforms preferentially metabolizing one atropisomer over the other. nih.gov For example, human CYP2A6, CYP2B6, and CYP2E1 have been shown to metabolize chiral PCBs atropselectively. nih.gov

The metabolism of PCBs generally involves hydroxylation to form hydroxylated PCBs (OH-PCBs), which can then be further conjugated and excreted. nih.gov However, this biotransformation can also lead to the formation of reactive metabolites, such as arene oxides and quinones, which can be more toxic than the parent compound. nih.gov

| PCB Congener | Primary CYP Enzyme Induction | Metabolic Characteristics | Reference |

|---|---|---|---|

| PCB 141 | Expected to be a CYP2B inducer (as a non-dioxin-like PCB). | Metabolism is dependent on its specific chlorine substitution pattern. | nih.gov |

| PCB 136 | CYP2B inducer. | Metabolized by CYP2B enzymes to hydroxylated metabolites; metabolism can be atropselective. | nih.gov |

| PCB 153 | Potent CYP2B inducer. | Very slow metabolism, leading to high persistence and bioaccumulation. | nih.govnih.gov |

| PCB 132 | Expected to be a CYP2B inducer. | Metabolism can be atropselective. | nih.govnih.gov |

Comparative Molecular and Cellular Responses

The molecular and cellular responses to hexachlorobiphenyls are diverse and depend on the congener's ability to interact with cellular receptors and signaling pathways. A key distinction is between congeners that act through the aryl hydrocarbon receptor (AhR) and those that have non-AhR-mediated effects.

AhR-Mediated Responses: Dioxin-like PCBs bind to and activate the AhR, a ligand-activated transcription factor. wikipedia.orgepa.gov This activation leads to the transcription of a battery of genes, including those encoding for CYP1A enzymes. mdpi.comcore.ac.uk While this compound (PCB 141) and other non-dioxin-like congeners such as PCB 153 have low affinity for the AhR, some studies suggest that certain non-dioxin-like PCBs can antagonize AhR activation induced by dioxin-like compounds. nih.gov

Non-AhR-Mediated Responses: Many of the neurotoxic and other effects of non-dioxin-like PCBs are thought to be independent of the AhR. A significant mechanism for these congeners is the disruption of intracellular calcium (Ca2+) homeostasis. nih.govnih.gov Several non-dioxin-like PCBs, including congeners structurally similar to PCB 141, have been shown to interact with and sensitize ryanodine (B192298) receptors (RyRs), which are intracellular calcium release channels. nih.govescholarship.orgnih.gov This sensitization leads to an increased release of Ca2+ from intracellular stores, which can disrupt neuronal signaling and development. escholarship.orgnih.gov The potency of this interaction varies with the congener's structure. nih.gov For example, PCB 95 is a potent RyR activator, while PCB 66 has negligible effects. nih.gov

Other non-AhR-mediated effects include the inhibition of intercellular communication, which may contribute to tumor promotion. wikipedia.org Some non-dioxin-like PCBs can also induce the production of reactive oxygen species, leading to oxidative stress.

| PCB Congener | AhR Activity | Ryanodine Receptor (RyR) Activity | Other Cellular Effects | Reference |

|---|---|---|---|---|

| PCB 141 | Low/Negligible | Likely interacts with RyRs based on its non-dioxin-like structure. | Potential for neurotoxic effects via disruption of Ca2+ signaling. | nih.govescholarship.org |

| PCB 136 | Low/Negligible | Known to interact with and sensitize RyRs. | Atropisomers can have different potencies in affecting neuronal development. | nih.gov |

| PCB 153 | Low/Negligible | Can interact with RyRs. | Can antagonize AhR activation by dioxin-like compounds. | nih.govnih.gov |

| PCB 132 | Low/Negligible | Expected to interact with RyRs. | Potential for neurotoxic effects. | nih.govescholarship.org |

Implications of Congener-Specific Research for Broader Polychlorinated Biphenyl (B1667301) Understanding

Key implications of congener-specific research include:

Improved Risk Assessment: Understanding the unique toxicokinetics and toxicodynamics of individual congeners allows for more precise risk assessments. clu-in.org Ascribing toxicity based on the total PCB concentration or on a single indicator congener (like PCB 153) can be misleading, as the toxicity of a mixture is the result of the additive, synergistic, or antagonistic interactions of its components. epa.govnih.gov

Identification of Mechanistic Pathways: Studying individual congeners helps to elucidate the specific molecular mechanisms of PCB toxicity, such as the distinct roles of the AhR and RyRs. nih.govescholarship.org This knowledge is essential for predicting the effects of complex mixtures and for developing targeted interventions.

Understanding Structure-Activity Relationships: Congener-specific studies are fundamental to establishing structure-activity relationships (SARs), which describe how a chemical's structure influences its biological activity. clu-in.org For example, SARs have been crucial in identifying the structural requirements for AhR binding (dioxin-like activity) and for RyR sensitization (non-dioxin-like neurotoxicity). wikipedia.orgescholarship.org

Informing Remediation and Regulatory Efforts: By identifying the most toxic or persistent congeners in a particular environmental setting, remediation efforts can be prioritized more effectively. nih.gov Furthermore, a deeper understanding of congener-specific effects can inform the development of more targeted and effective regulatory policies for PCBs and other persistent organic pollutants.

Future Directions and Emerging Research Areas for 2,2 ,3,4,4 ,6 Hexachlorobiphenyl

Refined Understanding of Atropisomeric-Specific Toxicokinetic and Mechanistic Pathways

Nineteen PCB congeners, including some hexachlorobiphenyls, exhibit axial chirality, meaning they can exist as stable rotational isomers, or atropisomers, that are non-superimposable mirror images of each other. nih.govacs.org These chiral PCBs are introduced into the environment as racemic (1:1) mixtures, but their atropisomers can be enantioselectively enriched in tissues, indicating stereospecific biological interactions. nih.gov

Future research will focus on elucidating the specific toxicokinetic and mechanistic pathways for the individual atropisomers of 2,2',3,4,4',6-Hexachlorobiphenyl. Studies on similar congeners, such as PCB 136 (2,2',3,3',6,6'-hexachlorobiphenyl), have demonstrated that atropisomers can exert differential and even opposing effects on cellular receptors. nih.gov For instance, one atropisomer of PCB 136 was found to be estrogenic, while its mirror image was antiestrogenic. nih.gov Furthermore, the atropisomers of PCB 136 show different potencies in activating the pregnane (B1235032) X receptor (PXR), a key regulator of xenobiotic metabolism. nih.gov